3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune response.
Mecanismo De Acción
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the inhibition of downstream gene expression, cell proliferation, and survival. This compound has been shown to selectively inhibit JAK2 and JAK3, which are involved in cytokine signaling and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, this compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It has been widely used in cell culture and animal models to investigate the role of JAK/STAT pathway in various biological processes. However, this compound has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Moreover, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid in scientific research. Firstly, the development of more potent and selective JAK inhibitors may improve the efficacy and specificity of this compound. Secondly, the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases, may provide new insights into the pathogenesis and treatment of these diseases. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance the efficacy of these treatments.
Métodos De Síntesis
The synthesis of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with 4-aminopyrazole-3-carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research to investigate the role of JAK/STAT pathway in various biological processes. It has been shown to inhibit the activation of STAT3, which is a transcription factor that plays a critical role in cell survival, proliferation, and differentiation. This compound has been used to study the effect of STAT3 inhibition on cancer cell growth, apoptosis, and metastasis. Moreover, this compound has been used to investigate the role of JAK/STAT pathway in immune response, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-2-1-6(3-9(8)13)4-16-5-7(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMMXINIVGHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.